

Measuring STX140-Induced Apoptosis via Caspase Activation: Application Notes and Protocols

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Compound of Interest

Compound Name: STX140

Cat. No.: B1681772

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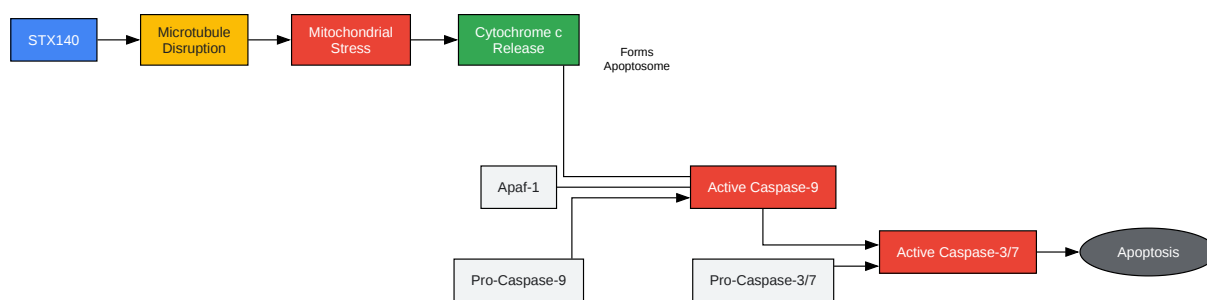
Introduction

STX140, a potent microtubule-targeting agent, has demonstrated significant anti-cancer properties by inducing cell cycle arrest and apoptosis in a variety of tumor cells.[1][2][3] A key hallmark of apoptosis, or programmed cell death, is the activation of a family of cysteine proteases known as caspases. These enzymes act as central executioners in the apoptotic pathway. **STX140** has been shown to induce apoptosis through the intrinsic mitochondrial pathway, leading to the activation of effector caspases, primarily caspase-3 and caspase-7.[1][2][4][5]

This document provides detailed application notes and protocols for measuring **STX140**-induced apoptosis by quantifying the activation of caspase-3 and caspase-7. The methodologies described herein are essential for researchers and drug development professionals seeking to evaluate the pro-apoptotic efficacy of **STX140** and similar compounds. The primary methods covered include Western blotting for the detection of cleaved caspase-3, fluorometric and colorimetric assays to measure caspase-3/7 activity, and flow cytometry for single-cell analysis of caspase activation.

STX140-Induced Apoptosis Signaling Pathway

STX140 triggers the intrinsic apoptotic pathway, which originates from the mitochondria. This process involves the depolarization of the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm.[1][4] These events culminate in the activation of initiator caspases, such as caspase-9, which then cleave and activate effector caspases like caspase-3 and caspase-7.[6] Activated caspase-3 and -7 are responsible for cleaving a multitude of cellular substrates, ultimately leading to the biochemical and morphological changes characteristic of apoptosis.[7][8]



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Caption: **STX140**-induced intrinsic apoptosis pathway.

Data Presentation

The following tables summarize quantitative data on **STX140**-induced caspase-3/7 activation in various cancer cell lines. This data is derived from previously published studies and is presented here for comparative analysis.

Table 1: Time-Dependent Activation of Caspase-3/7 by **STX140** in A2780 Ovarian Cancer Cells

Treatment Time (hours)	Fold Increase in Caspase-3/7 Activity (vs. Control)
24	~1.5
48	~3.0
72	~4.5 (Peak)
96	~3.5

Data adapted from Foster et al., Anticancer Research, 2009.[9][10]

Table 2: Time-Dependent Activation of Caspase-3/7 by **STX140** in LNCaP Prostate Cancer Cells

Treatment Time (hours)	Fold Increase in Caspase-3/7 Activity (vs. Control)
24	~1.2
48	~2.5
72	~3.8 (Peak)
96	~3.0

Data adapted from Foster et al., Anticancer Research, 2009.[9][10]

Table 3: Time-Dependent Activation of Caspase-7 by **STX140** in MCF-7 Breast Cancer Cells (caspase-3 deficient)

Treatment Time (hours)	Fold Increase in Caspase-7 Activity (vs. Control)
48	Significant increase
72	Further increase
96	Continued increase
120	Peak activity

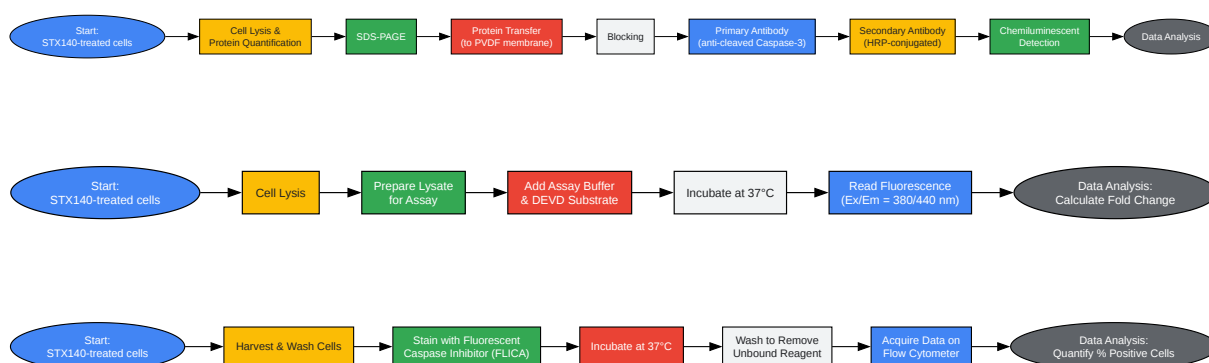
Data adapted from Foster et al., Anticancer Research, 2009.[10]

Experimental Protocols

The following are detailed protocols for the detection and quantification of **STX140**-induced caspase activation.

Protocol 1: Western Blotting for Cleaved Caspase-3

This protocol allows for the qualitative and semi-quantitative detection of the active (cleaved) form of caspase-3.



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